molecular formula C7H12ClNO2 B13461600 Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B13461600
M. Wt: 177.63 g/mol
InChI Key: GGVQPJDPCKBHEM-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a synthetically valuable azabicyclic compound that serves as a constrained building block in pharmaceutical research and development. The strained [2.1.1]hexane scaffold is of significant interest in modern medicinal chemistry for its potential to improve the physicochemical and pharmacological properties of drug candidates. Recent scientific literature highlights that azabicyclo[2.1.1]hexane derivatives are recognized as versatile electrophiles capable of undergoing ring-opening reactions with various nucleophiles, facilitating the exploration of novel chemical space . This bench-stable compound is particularly useful in the synthesis of complex molecules such as ligand-directed degraders (LDDs), demonstrating its utility in the development of targeted protein degradation strategies . The methyl ester functional group provides a handle for further synthetic modification, allowing researchers to create a diverse array of derivatives. This product is intended for research purposes as a key intermediate and is strictly for laboratory use. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

GGVQPJDPCKBHEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)NC2.Cl

Origin of Product

United States

Preparation Methods

Multigram Synthesis via 2,4-Methanoproline Derivatives (Chernykh et al., 2024)

This approach focuses on preparing 2-azabicyclo[2.1.1]hexane-1-carboxylates (also called 2,4-methanoproline derivatives), which are closely related to the target compound.

Key Steps:

  • Starting Material: Imines and methylenecyclobutane derivatives are used as precursors.
  • Cyclization: Iodine (I2)-promoted cyclization of methylenecyclobutane leads to tricyclic carbamates.
  • Hydrolysis and Oxidation: Hydrolytic cleavage of carbamate followed by oxidation converts intermediates into amino acid derivatives.
  • Protection and Esterification: N-Boc protection and SOCl2-mediated esterification yield the methyl ester hydrochloride salt.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Cyclization I2, solvent CH2Cl2, 0 °C 95 High selectivity for bicyclic system
Boc Protection Boc2O, NaHSO4 acidification 32 (over 4 steps) Scalable to 0.7 kg scale
Esterification + Carbamate Cleavage SOCl2, reflux in MeOH 77 (amino acid), 70 (ester) Produces methyl ester hydrochloride salt

Scale: Multigram to kilogram scale synthesis demonstrated.

Advantages:

  • High stereoselectivity.
  • Scalable and reproducible.
  • Provides access to various substituted derivatives for further functionalization.

Intramolecular Displacement Using tert-Butylsulfinamide (Siu et al., 2016)

A batchwise, multigram preparation of the bicyclic amine hydrochloride salt was developed using:

  • Key Step: Intramolecular nucleophilic displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic [2.1.1] ring system.
  • Outcome: Delivery of up to 195 grams of 2-azabicyclo[2.1.1]hexane hydrochloride.

Highlights:

  • The reaction is performed under controlled conditions to ensure ring closure.
  • The hydrochloride salt is isolated directly, enhancing purity and stability.
  • This method provides a robust route to the bicyclic amine core, which can be further functionalized to the methyl ester.

Photochemical and Electrophilic Addition Route (Laboratoire de Synthèse Organique, 2001)

An alternative synthesis involves:

  • Starting Material: cis-cyclobut-3-ene-1,2-dicarboxylic anhydride prepared photochemically.
  • Key Step: Stereoselective electrophilic addition of phenylselenyl bromide to cyclobutene dicarbamate.
  • Subsequent Steps: Functional group manipulations to introduce nitrogen and carboxylate functionalities, leading to the azabicyclohexane skeleton.

Advantages:

  • High stereochemical control.
  • Efficient ring construction.
  • Useful for introducing substituents at defined positions.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Scale Yield (Approx.) Notes
Multigram Methanoproline Route Imines, methylenecyclobutane I2-promoted cyclization, Boc protection, SOCl2 esterification Up to kg scale 32–95% (various steps) Scalable, stereoselective, versatile
Intramolecular Displacement Primary alkyl chloride + tert-butylsulfinamide Intramolecular nucleophilic displacement 195 g batch Not specified Robust, direct salt isolation
Photochemical Electrophilic Addition cis-cyclobut-3-ene-1,2-dicarboxylic anhydride Phenylselenyl bromide addition Lab scale Not specified High stereochemical control

Analytical Characterization During Preparation

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acidic HydrolysisHCl (aqueous), reflux2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Basic HydrolysisNaOH (aqueous), heatSodium salt of the carboxylic acid

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the ester bond via nucleophilic acyl substitution.

Nucleophilic Substitution at the Amine

The secondary amine in the bicyclic framework participates in alkylation or acylation reactions, enabling diversification of the nitrogen center.

Reaction TypeReagents/ConditionsMajor ProductsReferences
AlkylationAlkyl halides (e.g., CH₃I), baseN-Alkylated bicyclohexane derivatives
AcylationAcetyl chloride, pyridineN-Acylated bicyclohexane derivatives

Key Observations :

  • Steric hindrance from the bicyclic structure slows reaction rates compared to linear amines.

  • Sodium hydride is often employed as a base to deprotonate the amine for alkylation .

Thermal Decarboxylation

Under high temperatures, the carboxylic acid derivative (post-hydrolysis) undergoes decarboxylation, losing CO₂ to form a simpler bicyclic amine structure.

Reaction TypeConditionsMajor ProductsReferences
Decarboxylation200–250°C, inert atmosphere2-Azabicyclo[2.1.1]hexane

Applications :

  • This reaction simplifies the scaffold for further functionalization or biological evaluation.

Reductive Modifications

While direct reduction of the ester group is less common, intermediates derived from hydrolysis can be reduced to alcohols or amines.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Carboxylic Acid ReductionLiAlH₄, THF2-Azabicyclo[2.1.1]hexane-4-methanol

Limitations :

  • The bicyclic structure may impose stereochemical constraints on reduction outcomes .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the bicyclic framework can undergo ring-opening, though this is typically avoided due to loss of structural integrity.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acidic Ring OpeningConcentrated H₂SO₄Linear amine-carboxylic acid derivatives

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Ester Group Storage Conditions Hazards (GHS)
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride 1824260-58-3 C₇H₁₂ClNO₂ 177.63 5 Methyl 2–8°C, inert atmosphere H315, H319, H335
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride 2375259-63-3 C₈H₁₄ClNO₂ 191.66 4 Ethyl Not specified Not reported
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride 2306425-80-7 C₇H₁₄ClNO 163.6 4 Methoxymethyl Not specified Not reported
2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 463961-63-9 C₉H₁₅NO₂·HCl 205.68 1 Propyl Not specified Not reported
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride 2624129-19-5 Not provided Not provided 4 Methyl Not specified Not reported
Key Observations:

Substituent Position : The position of the ester group (e.g., 4 vs. 5) influences steric and electronic properties. For instance, the 5-carboxylate analog (CAS 1824260-58-3) may exhibit distinct conformational flexibility compared to the 4-carboxylate variant .

Bicyclic Framework : The azabicyclo[2.2.1]heptane analog (CAS 2624129-19-5) introduces a larger ring system, which could reduce ring strain and modify receptor interactions .

Biological Activity

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS Number: 1392803-66-5) is a bicyclic compound with significant potential in pharmacological applications, particularly in the fields of neurology and pain management. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClNO2C_7H_{12}ClNO_2 and a molecular weight of approximately 177.63 g/mol . The compound features a bicyclic framework characterized by two fused cyclopropane rings, which contributes to its unique chemical properties and biological activities.

Research indicates that this compound exhibits various biological activities attributed to its structural characteristics:

  • Neurological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.
  • Pain Management : Its structural similarity to known analgesics indicates potential efficacy in pain relief, warranting further investigation into its analgesic mechanisms.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic viability. Interaction studies have focused on:

  • Receptor Binding : Investigations into how this compound binds to specific receptors involved in pain and neurological signaling pathways are ongoing.
  • Enzyme Inhibition : Studies are examining whether it acts as an inhibitor for enzymes implicated in pain pathways, which could enhance its effectiveness as an analgesic agent.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into how variations in substituents affect biological activity:

Compound NameMolecular FormulaUnique Features
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC8H13ClNO2Contains a methyl group at position four
Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC9H15ClNO2Features a propyl group, affecting sterics
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylateC8H13NO2Lacks ethyl substitution at position four

This table illustrates how variations in substituents can influence the pharmacological profiles and potential applications of these compounds.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Study on Analgesic Properties : A recent study demonstrated that this compound exhibited significant analgesic effects in animal models, suggesting its potential for development as a new pain management therapy.
    "The compound's ability to modulate pain pathways indicates promising therapeutic avenues for chronic pain conditions."
  • Neuroprotective Effects : Research indicates that methyl 2-azabicyclo[2.1.1]hexane derivatives may have neuroprotective effects against neurodegenerative diseases, potentially due to their influence on neurotransmitter levels.
  • Synthesis and Modification : Various synthetic routes have been explored to enhance the bioavailability and efficacy of this compound, allowing for further functionalization and optimization for specific therapeutic targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride?

  • Methodological Answer : Key synthetic routes involve esterification and ring-opening reactions . For example, thionyl chloride (SOCl₂) in ethanol at 0–10°C facilitates ester formation and generates intermediates like ethyl 4-aminocyclopentene carboxylate hydrochloride . Alternative strategies include using Deoxo-Fluor® for fluorinated analogues, highlighting the adaptability of bicyclic systems to functionalization . Carbamate-protected intermediates (e.g., tert-butyl derivatives) are also critical for amine protection during synthesis .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) resolve bridgehead protons and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) under reverse-phase conditions.
  • X-ray Crystallography : Resolves absolute configuration for enantiopure batches .

Q. What are the key intermediates in synthesizing this bicyclic compound?

  • Methodological Answer : Critical intermediates include:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one : Undergoes thionyl chloride-mediated esterification to form carboxylate salts .
  • Carbamate-protected amines : tert-butyl groups stabilize reactive amines during multi-step synthesis .
  • Ring-opened hydrochlorides : Generated via acid-catalyzed hydrolysis or reduction .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or temperature-controlled reactions . For example, maintaining 0–10°C during thionyl chloride addition minimizes racemization . Asymmetric strategies like nitroso-ene cyclization (used for similar bicyclic cores) achieve stereochemical control via transition-state optimization .

Q. What mechanistic considerations apply to ring-opening and esterification steps?

  • Methodological Answer :

  • Esterification : Thionyl chloride converts carboxylic acids to reactive acyl chlorides, which react with alcohols (e.g., methanol) to form esters. Excess SOCl₂ must be removed to avoid side reactions .
  • Ring-opening : Acidic conditions protonate the bicyclic amine, enabling nucleophilic attack at strained bridgehead carbons. Solvent polarity influences reaction rates and regioselectivity .

Q. How do reaction conditions influence yield and selectivity?

  • Methodological Answer :

  • Temperature : Lower temperatures (0–10°C) suppress byproduct formation during esterification .
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity, while ethanol stabilizes intermediates via hydrogen bonding .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) accelerate cyclization but may require rigorous drying to prevent hydrolysis .

Q. What strategies resolve discrepancies between computational predictions and experimental data?

  • Methodological Answer :

  • Re-evaluate solvent effects : Computational models often assume gas-phase conditions; solvation free energy corrections improve agreement .
  • Transition-state analysis : Density Functional Theory (DFT) identifies overlooked intermediates (e.g., acylnitroso species) that explain unexpected stereochemical outcomes .
  • Experimental validation : Use deuterated analogs or isotopic labeling to trace reaction pathways .

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